molecular formula C15H14BrNO3 B8427787 5-Benzyloxy-2-bromoisonicotinic acid ethyl ester

5-Benzyloxy-2-bromoisonicotinic acid ethyl ester

Cat. No.: B8427787
M. Wt: 336.18 g/mol
InChI Key: YDSLSJXKHNUXIS-UHFFFAOYSA-N
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Description

5-Benzyloxy-2-bromoisonicotinic acid ethyl ester is a useful research compound. Its molecular formula is C15H14BrNO3 and its molecular weight is 336.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14BrNO3

Molecular Weight

336.18 g/mol

IUPAC Name

ethyl 2-bromo-5-phenylmethoxypyridine-4-carboxylate

InChI

InChI=1S/C15H14BrNO3/c1-2-19-15(18)12-8-14(16)17-9-13(12)20-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3

InChI Key

YDSLSJXKHNUXIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1OCC2=CC=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzylalcohol (1.5 g) in tetrahydrofuran (30 mL) was added sodium hydride (55%, 0.3 g) under ice cooling, and this mixture was stirred at same temperature for 5 minutes. To this reaction mixture was added a solution of 2-bromo-5-fluoroisonicotinic acid ethyl ester (2.9 g) in tetrahydrofuran (30 mL), and this mixture was stirred at room temperature for 2 hours. This reaction mixture was poured into water, and this mixture was extracted with ethyl acetate. This organic layer was washed with water and brine, dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/n-hexane) to give the title compound (2.4 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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